REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[CH:3]=1.[N+](C1C=CC=CC=1)([O-])=O.[Cl-].[Al+3].[Cl-].[Cl-].[C:23](Cl)(=[O:27])[CH:24]([CH3:26])[CH3:25].Cl.[Al]>C(=S)=S>[CH3:25][CH:24]([C:23]([C:7]1[C:2]([OH:1])=[CH:3][C:4]([OH:9])=[CH:5][C:6]=1[OH:8])=[O:27])[CH3:26] |f:2.3.4.5|
|
Name
|
|
Quantity
|
12.61 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC(=C1)O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.66 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Type
|
CUSTOM
|
Details
|
were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a vessel fitted with a calcium chloride tube
|
Type
|
STIRRING
|
Details
|
They were stirred for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
was extracted from ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DISTILLATION
|
Details
|
distilled off ether under a reduced pressure
|
Type
|
ADDITION
|
Details
|
To this was added a large amount of water and water
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove nitrobenzene solvent
|
Type
|
DISTILLATION
|
Details
|
by steam distillation method
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
obtain 21.7 g of a crude
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
CUSTOM
|
Details
|
By recrystallization of the crude product from petroleum ether-methylene chloride (1:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(=O)C1=C(C=C(C=C1O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: PERCENTYIELD | 87.2% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |